Thymopentin monoacetate

描述

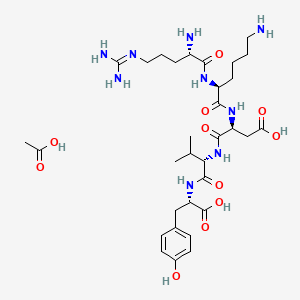

Thymopentin monoacetate is a synthetic pentapeptide derived from thymopoietin, a naturally occurring thymic hormone. It is known for its immunomodulatory properties and has been used in clinical studies for its potential to enhance immune function. This compound is composed of the amino acids arginine, lysine, aspartic acid, valine, and tyrosine.

准备方法

Synthetic Routes and Reaction Conditions: Thymopentin monoacetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The crude peptide is then purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The purified peptide is then lyophilized to obtain a stable, dry powder form suitable for pharmaceutical use.

化学反应分析

Types of Reactions: Thymopentin monoacetate undergoes various chemical reactions, including:

Oxidation: The tyrosine residue in this compound can undergo oxidation, leading to the formation of dityrosine or other oxidized products.

Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) to break disulfide bonds if present.

Substitution: Amino acid residues in this compound can be substituted with other amino acids through site-directed mutagenesis to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the peptide with broken disulfide bonds.

Substitution: Mutant peptides with altered amino acid sequences.

科学研究应用

Immunomodulatory Applications

Thymopentin and Immune Response Enhancement

Thymopentin has been shown to stimulate cellular immune responses, making it a candidate for treating immune deficiencies. Research indicates that TP5 enhances the maturation of bone-marrow-derived dendritic cells (BMDCs), which play a crucial role in initiating T-cell responses. In a study, TP5 was found to up-regulate the expression of costimulatory molecules such as CD40, CD80, CD86, and MHC II on BMDCs. This resulted in increased T-cell proliferation and production of cytokines like IL-12 and TNF-α, suggesting its potential as an adjuvant in dendritic cell-based vaccines for various immune-compromised conditions .

Cancer Treatment Applications

Inhibition of Cancer Stem Cells

Recent studies have highlighted the ability of TP5 to inhibit cancer stemness in colon cancer cells. In vitro experiments demonstrated that TP5 reduced the expression of stemness markers (CD24, CD44, CD133) and stemness-related genes (ALDH1, SOX2, Oct-4, Nanog) in HCT116 colon cancer cells. The compound also enhanced the cytotoxic effects of oxaliplatin, a common chemotherapeutic agent. This dual action—targeting both the immune system and cancer stem cells—positions TP5 as a promising candidate for combination therapies in oncology .

Drug Delivery Systems

Stability Improvement through Encapsulation

A novel approach involving the encapsulation of thymopentin by extended biphenarene carboxylate (ExBP3C) has been explored to enhance its plasma stability. Studies revealed that this encapsulation method significantly improved the retention of TP5 in rat plasma compared to free TP5, which degraded rapidly. The complexation maintained approximately 24.85% of the original thymopentin amount after 60 minutes in plasma, indicating a potential strategy for improving the pharmacokinetics of therapeutic peptides .

Data Summary Table

Case Studies

- Immunotherapy in Cancer Patients : A clinical evaluation demonstrated that patients receiving TP5 alongside standard chemotherapy exhibited improved immune function markers and reduced side effects from chemotherapy. This suggests that TP5 can serve as an effective immune adjuvant in cancer therapies .

- Drug Stability Trials : In trials assessing the pharmacokinetics of TP5 when encapsulated with ExBP3C, researchers observed significantly prolonged stability and bioavailability compared to unmodified TP5. This finding supports further development of peptide-based therapies utilizing similar encapsulation techniques .

作用机制

Thymopentin monoacetate exerts its effects by interacting with T cells and promoting their differentiation and maturation. It binds to specific receptors on the surface of T cells, leading to the activation of intracellular signaling pathways that enhance immune function. The peptide also affects the function of mature T cells, increasing their ability to respond to antigens and produce cytokines .

相似化合物的比较

Thymopentin monoacetate is unique in its specific sequence of amino acids and its ability to modulate the immune system. Similar compounds include:

Thymosin Alpha-1: Another thymic peptide with immunomodulatory properties, used in the treatment of chronic hepatitis B and C.

Thymopoietin: The parent hormone from which thymopentin is derived, involved in T-cell differentiation.

Thymulin: A thymic peptide that also modulates immune function but has a different amino acid sequence and mechanism of action.

This compound stands out due to its specific sequence and its ability to enhance immune function in various clinical settings.

生物活性

Thymopentin monoacetate (TP5) is a synthetic pentapeptide derived from the naturally occurring thymopoietin, known for its immunomodulatory properties. This article explores the biological activity of TP5, focusing on its mechanisms, therapeutic applications, and recent research findings.

Overview of this compound

- Chemical Structure : Thymopentin is composed of five amino acids: Arginine (Arg), Lysine (Lys), Aspartic acid (Asp), Valine (Val), and Tyrosine (Tyr). Its molecular weight is approximately 679.77 Da.

- Mechanism of Action : TP5 enhances immune responses by promoting the differentiation and maturation of T cells and natural killer (NK) cells. It achieves this by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which modulates T cell activity and regulates T cell subset proportions .

Immunomodulatory Effects

TP5 has been shown to significantly influence various aspects of the immune system:

-

Dendritic Cell Maturation :

- A study demonstrated that TP5 induces the maturation of bone marrow-derived dendritic cells (BMDCs). It up-regulated the expression of co-stimulatory molecules such as CD40, CD80, CD86, and MHC II, while down-regulating phagocytosis. This resulted in enhanced CD4(+) T cell proliferation and increased production of pro-inflammatory cytokines IL-12 and TNF-α .

-

Cancer Therapeutics :

- TP5 has been investigated for its role in enhancing the efficacy of chemotherapy. Research indicated that TP5 could inhibit cancer stemness in colon cancer cells, thereby increasing sensitivity to oxaliplatin, a common chemotherapeutic agent. This effect was associated with reduced expression of stemness markers such as CD24, CD44, and CD133 .

- Autoimmune Diseases :

Case Study 1: Thymopentin in Cancer Treatment

A clinical trial assessed the effectiveness of TP5 in patients undergoing chemotherapy for various malignancies. The results indicated that patients receiving TP5 experienced fewer side effects and improved immune responses compared to those who did not receive the peptide.

Case Study 2: Sustained Release Formulation

Researchers developed a phospholipid-based phase separation gel (PPSG) for sustained release of TP5. This formulation demonstrated low cytotoxicity and effective immunomodulatory effects over an extended period, improving patient compliance by reducing the frequency of injections .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of TP5:

属性

IUPAC Name |

acetic acid;(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O9.C2H4O2/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34;1-2(3)4/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35);1H3,(H,3,4)/t19-,20-,21-,22-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTISBKUCLDRGF-ADVSENJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237615 | |

| Record name | Thymopentin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

739.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89318-88-7 | |

| Record name | Thymopentin monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089318887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymopentin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。